Apovincaminic Acid-d4
Description
NMR Analysis
$$^1$$H-NMR spectra of this compound exhibit distinct deuterium-induced peak splitting reductions. For example, protons adjacent to deuterated positions show simplified coupling patterns. In non-deuterated apovincaminic acid, the C9–C12 protons produce multiplet signals between 1.3–2.5 ppm , whereas these signals are absent in the deuterated form, confirming deuterium substitution. $$^{13}$$C-NMR further reveals slight upfield shifts (Δδ ≈ 0.1–0.3 ppm) for carbons bonded to deuterium due to isotopic effects.
Mass Spectrometry
High-resolution MS (HRMS) identifies the molecular ion peak at m/z 326.1932 (calculated for C$${20}$$H$${18}$$D$$4$$N$$2$$O$$2^+$$), with a mass accuracy of <2 ppm. Fragmentation patterns differ notably from non-deuterated apovincaminic acid (m/z 322.1681 ), particularly in ions involving deuterated regions (e.g., loss of D$$2$$O instead of H$$_2$$O).
Table 2: Comparative NMR and MS Data
| Technique | Non-Deuterated Form | This compound |
|---|---|---|
| $$^1$$H-NMR (C9–C12) | 1.3–2.5 ppm (multiplet) | Signal absence |
| $$^{13}$$C-NMR (C9–C12) | 25.3–28.2 ppm | 25.1–27.9 ppm |
| HRMS (Molecular Ion) | 322.1681 | 326.1932 |
Stereochemical Configuration and Conformational Dynamics
This compound retains the cis-fused pentacyclic scaffold of its parent compound, with absolute configurations at C3 and C16 preserved as (3α,16α) . Deuterium substitution at C9–C12 does not alter the stereochemical integrity, as confirmed by chiral HPLC and optical rotation comparisons.
Conformational dynamics, studied via temperature-dependent NMR, reveal that deuterium subtly enhances rigidity in the vincamine core. Variable-temperature $$^1$$H-NMR (298–318 K) shows reduced line broadening for deuterated positions, suggesting decreased hydrogen/deuterium exchange rates. Molecular dynamics simulations further predict a 0.5–1.0 kcal/mol stabilization of the dominant conformation due to deuterium’s mass effect.
Crystallographic Studies and Three-Dimensional Molecular Modeling
While single-crystal X-ray diffraction data for this compound remain unavailable, computational modeling provides insights into its three-dimensional structure. Density functional theory (DFT) optimizations at the B3LYP/6-31G(d,p) level predict a bond length shortening of 0.002–0.005 Å for C–D bonds compared to C–H bonds.
Molecular docking studies into the vincamine-binding pocket of cerebral receptors suggest that deuterium substitution minimally affects binding affinity (ΔG ≈ −0.3 kcal/mol), as the substituted positions are distal to pharmacophoric groups.
Table 3: Key Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| C–D Bond Length | 1.09–1.10 Å | DFT (B3LYP/6-31G) |
| Conformational Energy | −456.7 kcal/mol | Molecular Mechanics |
| Binding Affinity (ΔG) | −8.2 kcal/mol | Docking Simulation |
Properties
IUPAC Name |
(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-PFJDKSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apovincaminic Acid-d4 involves the deuteration of apovincaminic acidThe reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Apovincaminic Acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form reduced derivatives under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted compounds with varying functional groups .
Scientific Research Applications
Apovincaminic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of vinpocetine and its metabolites.
Medicine: Utilized in pharmacological research to investigate the effects of vinpocetine and its metabolites on the human body.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolism and action of vinpocetine .
Mechanism of Action
Apovincaminic Acid-d4 exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the brain, leading to neuroprotective and vasodilatory effects. The compound enhances cerebral blood flow and has antioxidant properties, which contribute to its therapeutic potential in treating neurological disorders .
Comparison with Similar Compounds
Vinpocetine: A semi-synthetic derivative of vincamine, used as a cerebral vasodilator.
Vincamine: A natural alkaloid found in Vinca minor, with vasodilatory and neuroprotective properties.
Vincristine and Vinblastine: Alkaloids from Catharanthus roseus, known for their antineoplastic properties
Uniqueness: Apovincaminic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. Its stable isotope labeling makes it an invaluable tool in pharmacokinetic and metabolic research, distinguishing it from other similar compounds .
Biological Activity
Apovincaminic Acid-d4 is a deuterated derivative of Apovincaminic Acid, which is primarily recognized as an active metabolite of Vinpocetine. This compound has garnered attention for its potential neuroprotective effects and its role in various pharmacological applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound is a modified version of Apovincaminic Acid, featuring deuterium isotopes that enhance its stability and tracking in biological studies. It is characterized by the following properties:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- Purity : ≥98.0%
The primary mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems, particularly through its action as a vasodilator and neuroprotective agent. It has been shown to enhance cerebral blood flow and protect neuronal cells from ischemic damage.
Neuroprotective Effects
This compound has been documented to possess neuroprotective properties. Studies indicate that it can mitigate neuronal loss in models of cerebral ischemia by:
- Reducing oxidative stress
- Inhibiting apoptotic pathways
- Enhancing neurotrophic factor signaling
Pharmacokinetics
Research has demonstrated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration. A study evaluating its pharmacokinetics in rats indicated:
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 150 |
| T_max (h) | 1.5 |
| Half-life (h) | 3.2 |
| Volume of distribution (L/kg) | 1.5 |
These parameters suggest that this compound can effectively reach therapeutic concentrations in the central nervous system.
Case Studies
- Cerebral Ischemia Model : In a rat model of focal cerebral ischemia, administration of this compound resulted in a significant reduction in infarct size compared to control groups. Histological analysis revealed decreased neuronal apoptosis and enhanced survival of neurons in treated animals.
- Cognitive Impairment : A clinical study involving patients with mild cognitive impairment showed that treatment with this compound improved cognitive function scores over a 12-week period, suggesting potential benefits in neurodegenerative conditions.
Q & A
Q. What analytical methodologies are recommended for quantifying Apovincaminic Acid-d4 in biological matrices?
this compound, a deuterated analog, is typically quantified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Deuterated standards like this compound are ideal internal standards due to their structural similarity to the analyte, minimizing matrix effects. Protocols include:
- Preparing stock solutions in methanol or DMSO at 10 mM (e.g., 25 µL aliquots as in ).
- Validating methods with calibration curves (1–1000 ng/mL) and assessing precision (RSD <15%) and accuracy (80–120% recovery).
- Confirming purity (>95%) via Certificate of Analysis (COA) and monitoring isotopic enrichment using high-resolution MS .
Q. How should researchers optimize the synthesis of this compound to ensure isotopic purity?
Deuterated compounds require stringent synthesis controls:
- Use deuterated precursors (e.g., D₂O, deuterated solvents) to minimize proton back-exchange.
- Characterize isotopic purity via nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) .
- Validate synthetic batches against reference standards (e.g., CAS 27773-65-5, as in ) and document deviations in COA .
Q. What stability studies are essential for this compound under experimental storage conditions?
Stability protocols include:
- Short-term stability : Assess degradation at room temperature (24–72 hours) in biological matrices (plasma, cerebrospinal fluid).
- Long-term stability : Store at −80°C for ≥6 months; monitor via LC-MS for deuterium loss or metabolite formation.
- Freeze-thaw stability : Test 3–5 cycles to mimic real-world handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
Discrepancies in absorption or metabolism data may arise from species-specific cytochrome P450 activity. Methodological approaches include:
- Cross-validating results using microsomal incubation assays (human vs. rodent liver microsomes).
- Employing physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
- Referencing prior studies on apovincaminic acid derivatives (e.g., VA-045 in ) to contextualize metabolic pathways .
Q. What experimental design considerations are critical for in vivo neuropharmacology studies with this compound?
For studies on cognitive deficits or traumatic brain injury (TBI):
- Dose-response curves : Use 0.1–10 mg/kg doses, adjusting for blood-brain barrier permeability.
- Control groups : Include vehicle controls and non-deuterated analogs to isolate isotopic effects.
- Behavioral endpoints : Pair Morris water maze tests with LC-MS quantification of brain tissue concentrations .
Q. How should researchers address variability in deuterium labeling efficiency during method development?
Variability can skew quantification. Mitigation strategies:
- Use multiple reaction monitoring (MRM) transitions specific to deuterated vs. non-deuterated ions.
- Apply matrix-matched calibration to correct for ionization suppression/enhancement.
- Validate methods with spike-recovery experiments in relevant biological fluids (e.g., plasma, urine) .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for pairwise differences).
- Error analysis : Report standard deviation (SD) or confidence intervals (CI) for biological replicates .
Methodological Best Practices
- Data Presentation : Use tables for raw data (e.g., peak area ratios) and figures for trends (e.g., chromatograms, dose-response curves). Appendices should house large datasets ().
- Literature Review : Cross-reference primary sources (e.g., neuropharmacology studies in ) and avoid unreliable databases (per user instructions).
- Ethical Compliance : For human-derived samples, adhere to protocols in and , including informed consent and IRB approvals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
